4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine
Description
Properties
IUPAC Name |
1,6-dimethyl-4-[4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8S/c1-11-9-14(22-17(19-11)26-4)24-5-7-25(8-6-24)16-13-10-18-23(3)15(13)20-12(2)21-16/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVFKXBHWHRYAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC(=NC4=C3C=NN4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound inhibits CDK2, thereby disrupting the normal cell cycle progression. This inhibition is achieved by the compound binding to the active site of CDK2, preventing its interaction with cyclin A2.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption leads to cell cycle arrest, preventing the cells from proliferating.
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, similar compounds have shown good inhibitory effects with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM.
Result of Action
The result of the compound’s action is significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively).
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, notably CDK2 (Cyclin-Dependent Kinase 2), a key regulator of cell cycle progression. It acts as an inhibitor of CDK2, thereby affecting the biochemical reactions associated with cell division.
Cellular Effects
4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine has shown significant inhibitory effects on the growth of various cell lines, including MCF-7, HCT-116, and HepG-2. It influences cell function by altering cell cycle progression and inducing apoptosis within cells.
Molecular Mechanism
The compound exerts its effects at the molecular level primarily through its interaction with CDK2. It inhibits the enzymatic activity of CDK2, leading to alterations in cell cycle progression and changes in gene expression.
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound have not been reported, compounds of similar structure have shown stability and long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. Similar compounds have shown varying effects at different dosages, with potential toxic or adverse effects at high doses.
Metabolic Pathways
Given its structural similarity to other pyrazolo[3,4-d]pyrimidines, it may interact with enzymes and cofactors involved in purine metabolism.
Biological Activity
The compound 4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities, particularly in cancer therapy and kinase inhibition. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The target compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{14}H_{20}N_{6}S
- Molecular Weight : 308.42 g/mol
Structural Features
The compound features a pyrazolo[3,4-d]pyrimidine core that is substituted with a piperazine moiety and additional methyl and methylsulfanyl groups. This unique structure is hypothesized to contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis.
Case Study: In Vitro Evaluation
In a study assessing various derivatives of pyrazolo[3,4-d]pyrimidines, compounds were tested against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Notably:
- Compound 12b (related to the target compound) demonstrated potent anti-proliferative effects with IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells.
- It also exhibited significant kinase inhibitory activity against wild-type EGFR with an IC50 of 0.016 µM and against mutant EGFR (T790M) with an IC50 of 0.236 µM .
The mechanisms underlying the biological activity of the compound include:
- EGFR Inhibition : The compound acts as an epidermal growth factor receptor (EGFR) inhibitor, which is crucial in many cancers due to its role in cell proliferation and survival.
- Apoptosis Induction : Flow cytometric analyses revealed that the compound can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly (8.8-fold), indicating enhanced apoptotic signaling pathways .
Kinase Inhibition
The compound has been shown to selectively inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. This inhibition can lead to cell cycle arrest in the S and G2/M phases, further supporting its potential as an anticancer agent .
Research Findings Summary
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A549 | 8.21 | EGFR Inhibition |
| Study A | HCT-116 | 19.56 | Apoptosis Induction |
| Study B | EGFR WT | 0.016 | Kinase Inhibition |
| Study B | EGFR T790M | 0.236 | Kinase Inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents, core modifications, and biological activities. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Pyrazolo-Pyrimidine Derivatives
Key Structural and Functional Insights
Substituent Effects on Activity: Piperazine vs. Piperidine: The target compound’s piperazine linker (vs. piperidine in ) may enhance solubility and receptor binding due to its basic nitrogen atoms. Dimethyl Groups: The 1,6-dimethyl configuration on the pyrazolo-pyrimidine core may sterically hinder metabolic degradation, enhancing stability .
Biological Activity Trends :
- Compounds with arylhydrazone substituents (e.g., 5a ) show antiproliferative activity, while trisubstituted pyrimidines (e.g., CCR4 antagonists ) target chemokine receptors.
- Chlorinated derivatives (e.g., 4-chloro-6-(chloromethyl) ) exhibit broad-spectrum antibacterial activity, contrasting with the target compound’s hypothesized kinase inhibition.
Synthetic Strategies :
- The target compound’s synthesis likely parallels methods for piperazine-linked analogs, involving nucleophilic substitution or condensation reactions .
- In contrast, hydrazinyl derivatives (e.g., 5a ) require hydrazine hydrate and aromatic aldehydes, while chlorinated analogs rely on POCl₃-mediated chlorination .
Research Findings and Implications
Structure-Activity Relationship (SAR)
- Piperazine Linker: Piperazine-containing derivatives (e.g., target compound and CCR4 antagonists ) demonstrate improved solubility and receptor affinity compared to non-cyclic amine substituents.
- Methylsulfanyl Group : Analogous compounds with methylsulfanyl substituents (e.g., ) show enhanced metabolic stability over methylsulfonyl or hydroxylated variants.
- Core Rigidity : The pyrazolo-pyrimidine scaffold’s planar structure facilitates π-π stacking in enzyme binding pockets, a feature shared with antiviral pyrimidine-catechol-diether compounds .
Pharmacological Potential
- Kinase Inhibition : Similar 1-methyl-pyrazolo-pyrimidines inhibit kinases like B-Raf and C-Raf .
- Antiviral Activity : Pyrimidine-catechol-diether analogs (e.g., compound XV ) exhibit anti-HIV activity, suggesting the target’s piperazine and methylsulfanyl groups could be optimized for similar targets.
Preparation Methods
Synthesis of the Pyrazolo[3,4-d]Pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold serves as the foundational structure for this compound. A common approach involves cyclocondensation reactions between 5-amino-1-methylpyrazole-4-carbonitrile and dimethyl acetylenedicarboxylate (DMAD) under acidic conditions. The reaction proceeds via nucleophilic attack at the β-carbon of DMAD, followed by intramolecular cyclization to form the tricyclic system .
Key Reaction Conditions
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Solvent: Ethanol or acetic acid
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Temperature: 80–100°C
-
Catalyst: Concentrated hydrochloric acid (10–15 mol%)
Alternative routes employ Ullmann-type coupling or transition-metal-catalyzed cyclization, though these methods often require stringent anhydrous conditions and palladium catalysts, increasing costs .
Functionalization of the Pyrazolo[3,4-d]Pyrimidine at Position 4
Position 4 of the pyrazolo[3,4-d]pyrimidine is critical for piperazine attachment. Chlorination using phosphorus oxychloride (POCl₃) at 110°C for 6 hours introduces a leaving group, yielding 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine. Subsequent nucleophilic substitution with piperazine in dimethylformamide (DMF) at 60°C for 12 hours affords the intermediate 4-(piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine .
Optimization Insights
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Excess piperazine (2.5 equiv) improves substitution efficiency.
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Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields (75–80%) .
Synthesis of the 6-Methyl-2-(Methylsulfanyl)Pyrimidine Fragment
The pyrimidine fragment is prepared via a two-step sequence:
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Thiolation: 4,6-Dichloro-2-methylpyrimidine reacts with sodium thiomethoxide (NaSMe) in ethanol at 50°C, replacing the C2 chlorine with a methylsulfanyl group.
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Methylation: The C4 chlorine is substituted with methylamine (CH₃NH₂) in tetrahydrofuran (THF), yielding 4-methylamino-6-methyl-2-(methylsulfanyl)pyrimidine .
Critical Parameters
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Stoichiometry: 1.2 equiv NaSMe ensures complete thiolation.
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Purification: Recrystallization from hexane/ethyl acetate (3:1) achieves >95% purity .
Coupling of the Two Fragments via Piperazine
The final step involves coupling the pyrazolo[3,4-d]pyrimidine-piperazine intermediate with the functionalized pyrimidine. A nucleophilic aromatic substitution (SNAr) is conducted in refluxing toluene with potassium carbonate (K₂CO₃) as a base, facilitating the displacement of the methylamino group by the piperazine nitrogen .
Reaction Profile
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 110°C |
| Catalyst | K₂CO₃ (3.0 equiv) |
| Duration | 24 hours |
| Yield | 65–70% |
Purification and Characterization
Crude product purification employs flash chromatography (silica gel, eluent: dichloromethane/methanol 95:5) followed by recrystallization from ethanol. Analytical confirmation includes:
-
¹H NMR (400 MHz, DMSO-d₆): δ 2.41 (s, 3H, SCH₃), 2.53 (s, 3H, CH₃), 3.72–3.85 (m, 8H, piperazine).
Challenges and Mitigation Strategies
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Regioselectivity in Cyclization: Competing pathways during pyrazolo[3,4-d]pyrimidine formation are minimized using HCl catalysis, favoring the desired regioisomer .
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Piperazine Degradation: Elevated temperatures (>120°C) cause piperazine ring opening; maintaining reactions at ≤110°C preserves integrity .
Scalability and Industrial Relevance
Bench-scale syntheses (1–10 g) report consistent yields (60–70%), but pilot-scale batches face challenges in heat management during exothermic steps. Continuous-flow reactors are proposed to enhance throughput and safety .
Q & A
Basic Research Questions
What are the critical steps in synthesizing 4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine, and how can reaction progress be monitored?
Methodological Answer:
The synthesis involves three key stages:
- Piperazine Ring Formation: Use a Mannich reaction with formaldehyde and secondary amines (e.g., morpholine) under acidic conditions to construct the piperazine moiety .
- Pyrazolo[3,4-d]pyrimidine Core Assembly: Cyclize precursors like 5-amino-1-methylpyrazole-4-carbonitrile with thiourea derivatives under basic conditions (e.g., KOH in ethanol) .
- Substituent Introduction: Perform nucleophilic substitution at the pyrimidine ring using methylsulfanyl groups (e.g., NaSMe in DMF) .
Monitoring: Use thin-layer chromatography (TLC) with UV visualization at each step to track intermediates and confirm completion .
How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify methyl groups (δ 2.3–2.6 ppm for CH), piperazine protons (δ 3.1–3.5 ppm), and methylsulfanyl signals (δ 2.1–2.3 ppm) .
- X-ray Crystallography: Resolve crystal structures to confirm spatial arrangement, particularly the piperazine-pyrazolopyrimidine linkage .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (expected ~450 g/mol) with <2 ppm error .
What purification techniques are optimal for isolating this compound from reaction mixtures?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (e.g., ethyl acetate/hexane, 1:3 to 1:1) to separate polar impurities .
- Recrystallization: Employ ethanol/water mixtures to isolate crystalline products; monitor purity via melting point analysis (expected 180–185°C) .
- HPLC: Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for high-purity fractions required for biological assays .
Advanced Research Questions
How can reaction yields be optimized for the pyrazolo[3,4-d]pyrimidine core synthesis?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate cyclization .
- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) versus protic solvents (ethanol); DMF often enhances reaction rates due to higher dielectric constant .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 12h to 30min) while maintaining yields >85% .
What strategies address discrepancies in biological activity data across studies?
Methodological Answer:
- Standardize Assay Conditions: Control variables like cell line passage number, serum concentration, and incubation time (e.g., 48h vs. 72h) to minimize variability .
- Dose-Response Curves: Generate IC values using 8–10 concentration points (e.g., 1 nM–100 µM) to improve statistical robustness .
- Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., 2-(4-{1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine) to identify trends .
How can structure-activity relationship (SAR) studies guide modifications to enhance target binding?
Methodological Answer:
- Substituent Scanning: Replace methylsulfanyl with bulkier groups (e.g., ethylsulfonyl) to assess steric effects on receptor affinity .
- Piperazine Ring Modifications: Introduce electron-withdrawing groups (e.g., -CF) to the phenyl ring of the piperazine moiety, mimicking analogs with improved CNS penetration .
- Computational Docking: Use Schrödinger Suite or AutoDock Vina to model interactions with target enzymes (e.g., kinases), focusing on hydrogen bonding and π-π stacking .
What methodologies evaluate the compound’s metabolic stability in preclinical models?
Methodological Answer:
- Liver Microsome Assays: Incubate with human/rat liver microsomes (1 mg/mL protein) and NADPH; measure parent compound depletion via LC-MS/MS over 60min .
- CYP450 Inhibition Screening: Test against CYP3A4, CYP2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin) .
- Plasma Protein Binding: Use equilibrium dialysis to determine free fraction (% unbound) for pharmacokinetic modeling .
How can researchers resolve conflicting crystallographic data on the compound’s conformation?
Methodological Answer:
- Temperature-Dependent Crystallography: Collect data at 100K and 298K to assess flexibility of the piperazine-pyrimidine linkage .
- DFT Calculations: Compare experimental vs. computed (B3LYP/6-31G*) bond angles and torsional energies to identify stable conformers .
- Synchrotron Radiation: Utilize high-flux X-rays (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) for ambiguous electron density regions .
What in vivo models are appropriate for assessing neuropharmacological potential?
Methodological Answer:
- Rodent Behavioral Assays: Test anxiolytic activity in elevated plus maze (EPM) or antidepressant effects in forced swim test (FST) at 10–30 mg/kg doses .
- PET Imaging: Radiolabel the compound with or to track brain uptake and target engagement in non-human primates .
- Toxicology Profiling: Conduct 14-day repeat-dose studies in Sprague-Dawley rats (50–200 mg/kg/day) to assess hepatorenal safety .
How can researchers mitigate off-target effects during kinase inhibition studies?
Methodological Answer:
- Kinase Panel Screening: Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity hotspots; focus on ATP-binding site mutations .
- Proteome-Wide Profiling: Use thermal shift assays (TSA) to detect unintended protein interactions .
- Fragment-Based Design: Deconstruct the molecule into core fragments (e.g., pyrazolopyrimidine alone) to isolate contributions to selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
